

Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B10789581

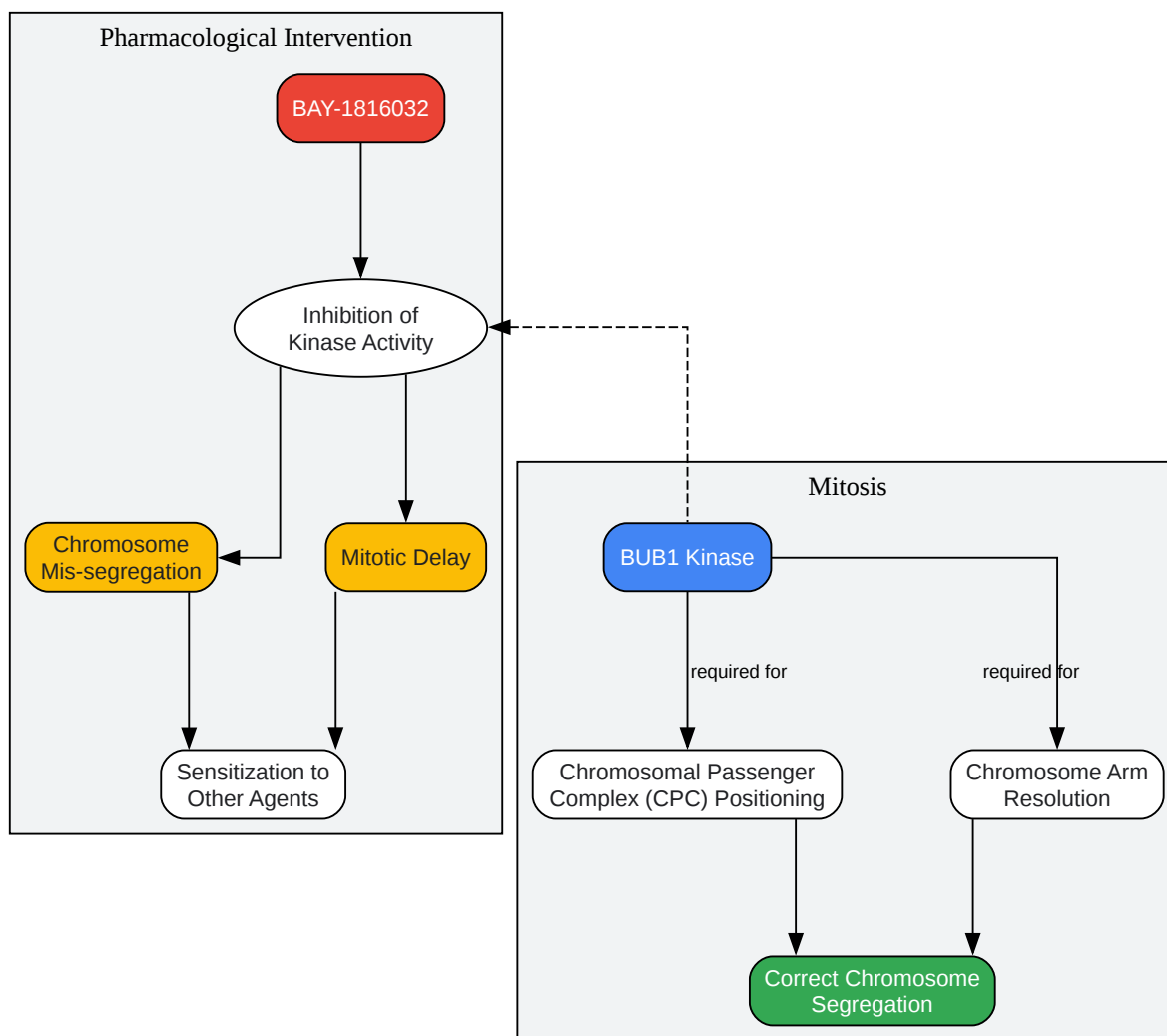
[Get Quote](#)

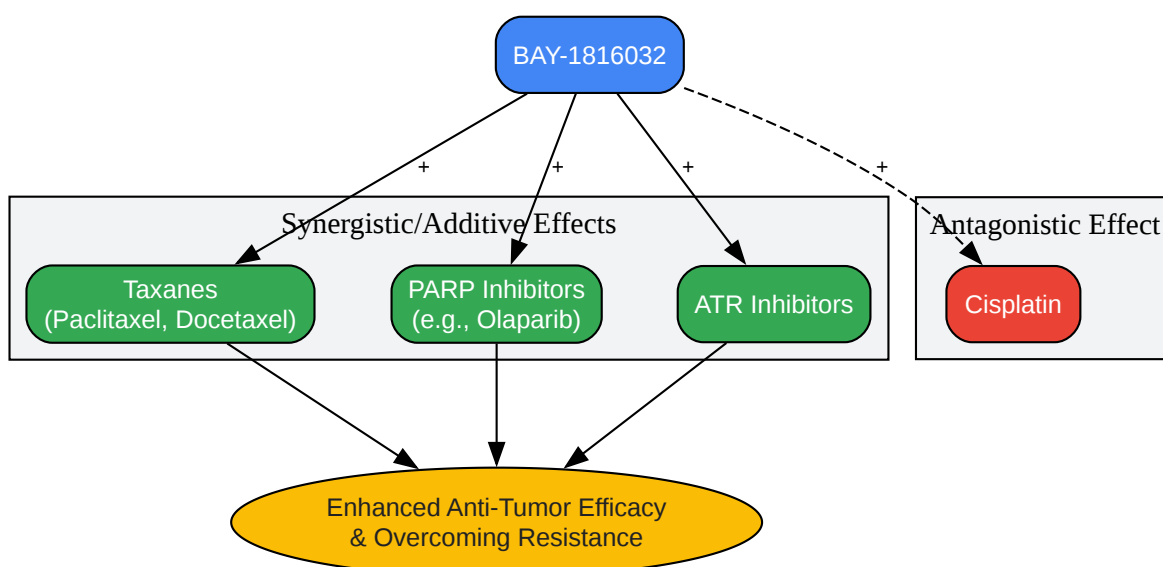
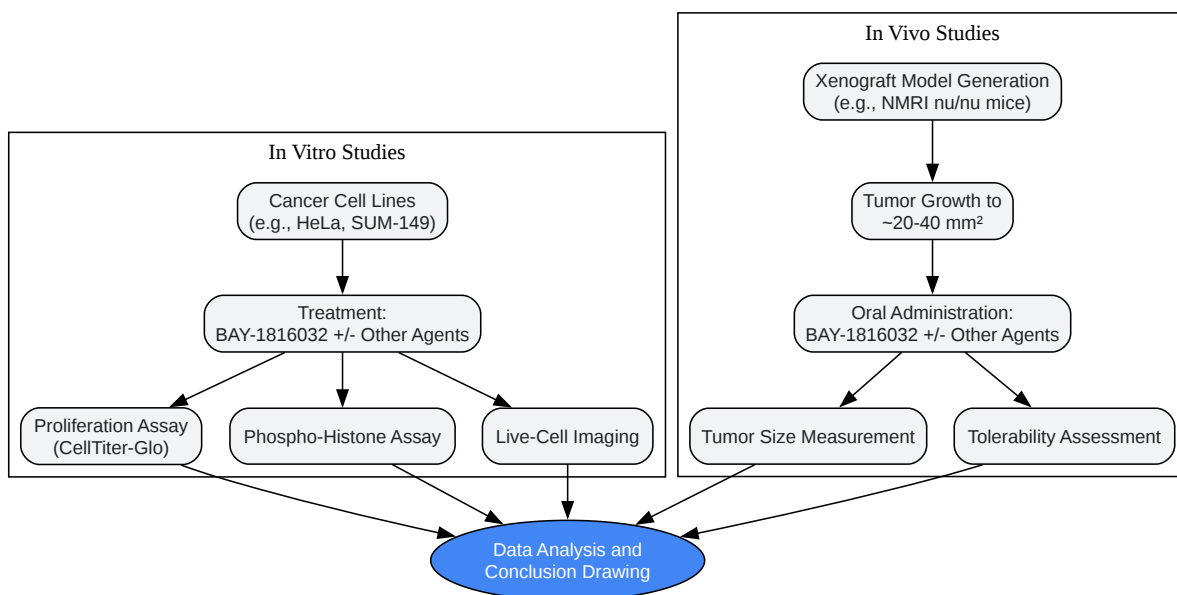
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **BAY-1816032**, a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1). The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, pharmacokinetics, and anti-tumor activity, both as a monotherapy and in combination with other agents.

Core Mechanism of Action

BAY-1816032 is an orally bioavailable inhibitor of the catalytic activity of BUB1 kinase.^{[1][2][3]} The enzymatic function of BUB1 is crucial for the correct positioning of the chromosomal passenger complex and the resolution of chromosome arm attachment errors during mitosis.^{[2][4][5]} By inhibiting BUB1 kinase, **BAY-1816032** disrupts this process, leading to chromosome mis-segregation and mitotic delay.^{[3][6]} This interference with a critical mitotic checkpoint ultimately sensitizes cancer cells to the effects of other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.^{[1][2][4]}





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789581#preclinical-data-overview-for-bay-1816032]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com